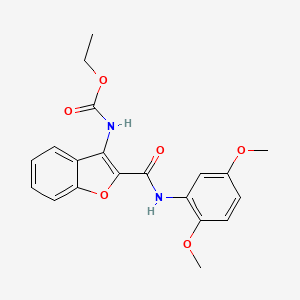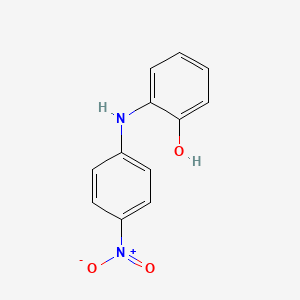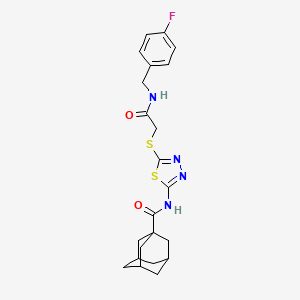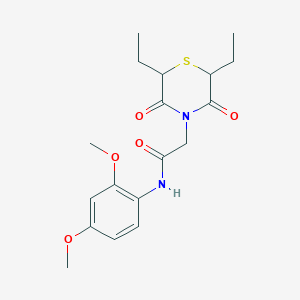
(Z)-N'-benzylidene-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(Z)-N’-benzylidene-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound consisting of a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carbohydrazide group (-CONHNH2), which is a derivative of carboxylic acids and is often used in the synthesis of various organic compounds. The “4-ethylphenyl” indicates a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with an ethyl group (a two-carbon chain) attached to it. The “(Z)-N’-benzylidene” part suggests the presence of a benzylidene group, which is a type of imine characterized by a double bond between a carbon and a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a ring structure. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents present. The pyrazole ring, for example, is known to participate in various chemical reactions, particularly those involving electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
- Application : This study developed a novel treatment to mitigate the impact of microbial resistance .
- Method : A benzoporphyrin derivative, 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP), was synthesized with a reaction yield close to 50% .
- Results : TEtPP exhibited excellent photophysical properties and was assessed as a potential agent for antibacterial photodynamic therapy .
- Application : This review discusses the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .
- Method : The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
- Results : The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .
Photodynamic Antimicrobial Activity of a Novel 5,10,15,20-Tetrakis (4-Ethylphenyl) Porphyrin
Synthesis and Pharmacological Activities of Azo Dye Derivatives Incorporating Heterocyclic Scaffolds
- Synthetic Cathinones in the European Drug Market
- Application : This study discusses the emergence of new synthetic cathinones in the European drug market .
- Method : The police secured cathinone analogs during a search .
- Results : The study found that both “classic” and “new” cathinones have a similar chemical structure and, as a consequence, their psychoactive properties are not much different .
- Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones
- Application : This study presents the results of analyses and identification of synthetic cathinones .
- Method : The structure of new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
- Results : The study found that both “classic” and “new” cathinones have a similar chemical structure and, as a consequence, their psychoactive properties are not much different .
Future Directions
properties
CAS RN |
387832-69-1 |
|---|---|
Product Name |
(Z)-N'-benzylidene-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide |
Molecular Formula |
C19H18N4O |
Molecular Weight |
318.38 |
IUPAC Name |
N-[(Z)-benzylideneamino]-3-(4-ethylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O/c1-2-14-8-10-16(11-9-14)17-12-18(22-21-17)19(24)23-20-13-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,21,22)(H,23,24)/b20-13- |
InChI Key |
WENZUGWHODCYQW-MOSHPQCFSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide](/img/structure/B2930248.png)
![(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2930251.png)




![Benzyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2930260.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B2930262.png)


![1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B2930268.png)

![Ethyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2930270.png)